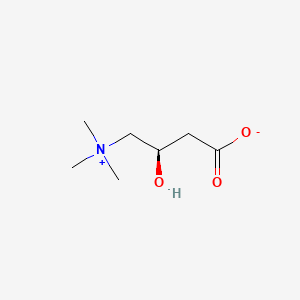

L-carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-carnitine, also known as levocarnitine, is a quaternary ammonium compound derived from the amino acids lysine and methionine. It plays a crucial role in the metabolism of fatty acids by facilitating their transport into the mitochondria, where they are oxidized for energy production. This compound is naturally synthesized in the body, predominantly in the liver and kidneys, and is also obtained from dietary sources, particularly animal products such as meat and dairy . L-carnitine is considered a conditionally essential nutrient, meaning that while the body can produce it, certain conditions may necessitate additional intake through diet or supplements .

Levocarnitine functions as a carrier molecule for long-chain fatty acids. It facilitates their transport across the mitochondrial membrane, allowing them to enter the mitochondria for β-oxidation, the process by which they are broken down to generate energy (ATP) []. Additionally, Levocarnitine helps remove potentially toxic acylcarnitines, which are formed during fatty acid metabolism, from the mitochondria.

Levocarnitine (L-carnitine) is a naturally occurring molecule found in the body and in some foods. It plays a crucial role in energy production by transporting fatty acids into the mitochondria, the cell's powerhouse, where they are burned for fuel [National Institutes of Health (NIH), Office of Dietary Supplements. Carnitine ]. This function has led researchers to explore its potential applications in various health conditions.

Levocarnitine Deficiency Disorders

One established use of L-carnitine is in treating carnitine deficiency disorders. These are rare genetic conditions where the body has difficulty producing or absorbing carnitine. Supplementation with L-carnitine can improve symptoms like muscle weakness, fatigue, and heart problems in these patients [National Institutes of Health (NIH), Office of Dietary Supplements. Carnitine ].

Levocarnitine and Heart Health

The potential benefits of L-carnitine for heart health have been a subject of ongoing research. Some studies suggest it may improve symptoms and outcomes after a heart attack, including reducing mortality risk and angina (chest pain) [National Institutes of Health (NIH), Office of Dietary Supplements. Carnitine ]. However, the evidence is not conclusive, and further research is needed to determine its definitive role in managing heart disease.

Levocarnitine and Exercise Performance

Athletes have shown interest in L-carnitine as a performance enhancer. The theory is that by facilitating fatty acid transport, L-carnitine may improve exercise capacity and reduce fatigue. However, research findings on this are mixed. Some studies show modest improvements, while others reveal no significant benefits [Journal of the International Society of Sports Nutrition. The bright and the dark sides of L-carnitine supplementation: a systematic review ].

Other Potential Applications

L-carnitine is being explored for its potential role in managing various other conditions, including:

- Metabolic syndrome: Some research suggests L-carnitine might improve markers associated with metabolic syndrome, but more studies are needed [Nutrients. L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials ]

- Male infertility: Studies show L-carnitine supplementation may improve sperm count and motility in some men with fertility issues [WebMD. L-CARNITINE: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews ]

- Autism spectrum disorder (ASD): Limited research has investigated the use of L-carnitine in managing ASD symptoms, with inconclusive results [National Institutes of Health (.gov). A prospective double-blind, randomized clinical trial of levocarnitine to treat autism spectrum disorders ]

- Activation of Fatty Acids: Fatty acids are first activated to form acyl-CoA through a reaction catalyzed by acyl-CoA synthetase.

- Formation of Fatty Acylcarnitine: The acyl-CoA then reacts with L-carnitine to form fatty acylcarnitine, facilitated by carnitine acyltransferase 1 (also known as carnitine palmitoyltransferase 1) located in the outer mitochondrial membrane .

- Transport into Mitochondria: Fatty acylcarnitine crosses the inner mitochondrial membrane via carnitine-acylcarnitine translocase.

- Regeneration of Acyl-CoA: Inside the mitochondria, fatty acylcarnitine is converted back to acyl-CoA by carnitine acyltransferase 2 (also known as carnitine palmitoyltransferase 2), allowing it to enter β-oxidation for energy production .

L-carnitine is pivotal for energy metabolism, particularly in tissues that rely heavily on fatty acid oxidation, such as skeletal and cardiac muscle. Its biological activities include:

- Energy Production: By transporting long-chain fatty acids into mitochondria, L-carnitine enhances ATP production through β-oxidation .

- Antioxidant Properties: L-carnitine exhibits antioxidant effects, potentially reducing oxidative stress during intense exercise .

- Regulation of Metabolic Pathways: It influences metabolic pathways related to protein synthesis and degradation, thereby affecting muscle recovery and growth .

L-carnitine can be synthesized endogenously through a multi-step enzymatic process involving:

- Methylation of Lysine: Trimethyllysine is formed from lysine through methylation.

- Hydroxylation: Trimethyllysine is hydroxylated to form hydroxytrimethyllysine.

- Cleavage: Hydroxytrimethyllysine is cleaved to yield γ-butyrobetaine.

- Final Conversion: γ-butyrobetaine is then converted to L-carnitine via a series of reactions involving specific enzymes and cofactors such as ascorbic acid .

L-carnitine has various applications across different fields:

- Dietary Supplements: Commonly marketed for weight loss and athletic performance enhancement.

- Medical Uses: Used in treating conditions like primary carnitine deficiency and certain heart diseases due to its role in energy metabolism .

- Potential Therapeutic Roles: Research is ongoing into its effects on conditions such as diabetes, neurodegenerative diseases, and exercise-induced muscle damage .

L-carnitine interacts with several substances, affecting its efficacy and safety:

- Warfarin and Acenocoumarol: These anticoagulants may have increased effects when taken with L-carnitine, necessitating careful monitoring of blood clotting parameters .

- Thyroid Hormones: L-carnitine may reduce the effectiveness of thyroid hormones; thus, concurrent use should be approached cautiously .

- Insulin Sensitivity: Some studies suggest that L-carnitine supplementation could enhance insulin sensitivity when combined with carbohydrate intake .

Similar Compounds

L-carnitine belongs to a broader class of compounds known as carnitines. Here are some similar compounds along with their unique characteristics:

| Compound | Description |

|---|---|

| Acetyl L-carnitine | A derivative that crosses the blood-brain barrier more effectively; noted for neuroprotective effects. |

| D-carnitine | The optical isomer of L-carnitine; considered toxic as it inhibits the absorption of other carnitines. |

| Propionyl-L-carnitine | Exhibits pain-relieving properties; beneficial for cardiovascular health. |

| L-carnitine L-tartrate | Often used in sports supplements; may help reduce muscle soreness post-exercise. |

L-carnitine stands out due to its essential role in fatty acid metabolism and energy production while having unique applications in both sports nutrition and clinical settings .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 137 of 1537 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1400 of 1537 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Parenteral levocarnitine is indicated for the prevention and treatment of carnitine deficiency in patients with end-stage renal disease supported on hemodialysis. /Included in US product labeling/

Levocarnitine oral solution is used for the prevention and treatment of carnitine deficiency secondary to valproic acid toxicity. /NOT included in US product labeling/

L-Carnitine, acetyl-L-carnitine, and/or propionyl-L-carnitine may be used for replacement therapy to restore normal carnitine concn and/or a normal nonesterified-to-esterified carnitine ratio ... For primary and some secondary carnitine deficiencies ... L-carnitine is used for replacement therapy.

For more Therapeutic Uses (Complete) data for L-CARNITINE (29 total), please visit the HSDB record page.

Pharmacology

Levocarnitine is an amino acid derivative. Levocarnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain. (NCI04)

ATC Code

A16 - Other alimentary tract and metabolism products

A16A - Other alimentary tract and metabolism products

A16AA - Amino acids and derivatives

A16AA01 - Levocarnitine

Mechanism of Action

L-Carnitine is a peripheral antagonist of thyroid hormone action in some tissues. It inhibits thyroid hormone entry into cell nuclei. In a controlled clinical trial, L-carnitine was shown to reverse or prevent some symptoms of hyperthyroidism.

... Mortality and metabolic consequences of acute ammonium intoxication in mice are reduced by pharmacologic admin of L-carnitine. The mechanism for this effect may have 2 components. L-Carnitine admin normalizes the redox state of the brain (perhaps by incr the avail of beta-hydroxybutyrate and/or acetyl-L-carnitine to the brain), and it incr the rate of urea synth in the liver, perhaps in part by activation of the glucocorticoid receptor. At least part of the protective effect is associated with flux through the carnitine acyltransferases, as analogs of L-carnitine that are competitive inhibitors of carnitine acyltransferases enhance the toxicity of acute ammonium admin. Thus, it has been proposed that L-carnitine incr urea synth in the liver by facilitating fatty acid entry into mitochondria, leading to incr flux through the beta-oxidation pathway, an incr of intramitochondrial reducing equivalents, and enhancement of ATP production. ...

Levocarnitine is necessary for normal mammalian fat utilization and energy metabolism. It facilitates entry of long-chain fatty acids into cellular mitochondria, where they are used during oxidation and energy production. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations.

Carnitine's primary mechanism of action is apparently attributable to its role as a cofactor in the transformation of free long-chain fatty acids into acylcarnitines for subsequent transport into the mitochondrial matrix. Carnitine is involved in the metabolism of ketones for energy and the conversion of branched-chain amino acids - valine, leucine, and isoleucine - into energy. /Carnitine/

L-Carnitine participates in a reversible transesterification reaction, in which an acyl group is transferred from coenzyme A to the hydroxyl group of L-carnitine ... /This reaction facilitates the/ transfer of long-chain fatty acids from cytoplasm ... /and/ chain-shortened /very-long-chain/ fatty acids from peroxisomes to mitochondria /and the/ modulation of the acyl-CoA/CoA ratio in cellular compartments.

Pictograms

Irritant

Other CAS

406-76-8

Absorption Distribution and Excretion

Following a single intravenous dose, 73.1 +/- 16% of the dose was excreted in the urine during the 0-24 hour interval. Post administration of oral carnitine supplements, in addition to a high carnitine diet, 58-65% of the administered radioactive dose was recovered from urine and feces in 5-11 days.

The steady state volume of distribution (Vss) of an intravenously administered dose, above endogenous baseline levels, was calculated to be 29.0 +/- 7.1L. However this value is predicted to be an underestimate of the true Vss.

Total body clearance was found to be a mean of 4L/h.

L-Carnitine is a naturally occurring compound that facilitates the transport of fatty acids into mitochondria for beta-oxidation. ... In humans, the endogenous carnitine pool, which comprises free L-carnitine and a range of short-, medium- and long-chain esters, is maintained by absorption of L-carnitine from dietary sources, biosynthesis within the body and extensive renal tubular reabsorption from glomerular filtrate. In addition, carrier-mediated transport ensures high tissue-to-plasma concentration ratios in tissues that depend critically on fatty acid oxidation. The absorption of L-carnitine after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion. After oral doses of 1-6 g, the absolute bioavailability is 5-18%. In contrast, the bioavailability of dietary L-carnitine may be as high as 75%. Therefore, pharmacological or supplemental doses of L-carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet. L-Carnitine and its short-chain esters do not bind to plasma proteins and, although blood cells contain L-carnitine, the rate of distribution between erythrocytes and plasma is extremely slow in whole blood. After iv administration, the initial distribution volume of L-carnitine is typically about 0.2-0.3 L/kg, which corresponds to extracellular fluid volume. There are at least three distinct pharmacokinetic compartments for L-carnitine, with the slowest equilibrating pool comprising skeletal and cardiac muscle. L-Carnitine is eliminated from the body mainly via urinary excretion. Under baseline conditions, the renal clearance of L-carnitine (1-3 mL/min) is substantially less than glomerular filtration rate (GFR), indicating extensive (98-99%) tubular reabsorption. The threshold concentration for tubular reabsorption (above which the fractional reabsorption begins to decline) is about 40-60 umol/L, which is similar to the endogenous plasma L-carnitine level. Therefore, the renal clearance of L-carnitine increases after exogenous administration, approaching GFR after high iv doses. ...

In mammals, the carnitine pool consists of nonesterified L-carnitine and many acylcarnitine esters. Of these esters, acetyl-L-carnitine is quantitatively and functionally the most significant. Carnitine homeostasis is maintained by absorption from diet, a modest rate of synthesis, and efficient renal reabsorption. Dietary L-carnitine is absorbed by active and passive transfer across enterocyte membranes. Bioavailability of dietary L-carnitine is 54-87% and is dependent on the amount of L-carnitine in the meal. Absorption of L-carnitine dietary supplements (0.5-6 g) is primarily passive; bioavailability is 14-18% of dose. Unabsorbed L-carnitine is mostly degraded by microorganisms in the large intestine. Circulating L-carnitine is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues). At normal dietary L-carnitine intake, whole-body turnover time in humans is 38-119 hr. In vitro experiments suggest that acetyl-L-carnitine is partially hydrolyzed in enterocytes during absorption. In vivo, circulating acetyl-L-carnitine concentration was increased 43% after oral acetyl-L-carnitine supplements of 2 g/day, indicating that acetyl-L-carnitine is absorbed at least partially without hydrolysis. After single-dose intravenous administration (0.5 g), acetyl-L-carnitine is rapidly, but not completely hydrolyzed, and acetyl-L-carnitine and L-carnitine concentrations return to baseline within 12 h. At normal circulating l-carnitine concentrations, renal l-carnitine reabsorption is highly efficient (90-99% of filtered load; clearance, 1-3 mL/min), but displays saturation kinetics. Thus, as circulating L-carnitine concentration increases (as after high-dose intravenous or oral administration of L-carnitine), efficiency of reabsorption decreases and clearance increases, resulting in rapid decline of circulating L-carnitine concentration to baseline. Elimination kinetics for acetyl-L-carnitine are similar to those for L-carnitine. There is evidence for renal tubular secretion of both L-carnitine and acetyl-L-carnitine. ...

The pharmacokinetics of L-carnitine and its metabolites were investigated in 7 healthy subjects following the oral administration of 0, 0.5, 1, and 2 g 3 times a day for 7 days. Mean plasma concentrations of L-carnitine across an 8-hour dose interval increased significantly (P < 0.05) from a baseline of 54.2 +/- 9.3 uM to 80.5 +/- 12.5 uM following the 0.5-g dose; there was no further increase at higher doses. There was a significant increase (P <0.001) in the renal clearance of L-carnitine indicating saturation of tubular reabsorption. Trimethylamine plasma levels increased proportionately with L-carnitine dose, but there was no change in renal clearance. A significant increase in the plasma concentrations of trimethylamine-N-oxide from baseline was evident only for the 2-g dose of L-carnitine (from 34.5 +/- 2.0 to 149 +/- 145 uM), and its renal clearance decreased with increasing dose (P <0.05). There was no evidence for nonlinearity in the metabolism of trimethylamine to trimethylamine-N-oxide. In conclusion, the pharmacokinetics of oral L-carnitine display nonlinearity above a dose of 0.5 g 3 times a day.

Evidence indicates L-carnitine is absorbed in the intestine by a combination of active transport and passive diffusion. Reports of bioavailability following an oral dose have varied substantially, with estimates as low as 16 to 18% and as high as 54 to 87% ... The mucosal absorption of carnitine appears to be saturated at about a 2-g dose. Max blood concn is reached approx 3.5 hr after an oral dose and slowly decr, with a half-life of about 15 hr. Elimination of carnitine occurs primarily through the kidneys. The heart, skeletal muscle, liver, kidneys, and epididymis have specific transport systems for carnitine that concentrate carnitine within these tissues. Despite evidence indicating incr levels of free carnitine and carnitine metabolites in the blood and urine following an oral dose, no significant change in RBC carnitine levels was noted in healthy subjects, suggesting either a slow repletion of tissue stores of carnitine following an oral dose or a low capability to transport carnitine into tissues under normal conditions.

For more Absorption, Distribution and Excretion (Complete) data for L-CARNITINE (11 total), please visit the HSDB record page.

Metabolism Metabolites

In mammals, L-carnitine is synthesized from epsilon-N-trimethyllysine, which is derived from post-translationally methylated lysine residues in proteins, and protein turnover. In normal humans, the rate of synth is est to be ca 1.2 umol/kg/day. The rate of L-carnitine biosynth is regulated by the avail of epsilon-N-trimethyllysine. Thus, conditions that incr protein methylation and/or protein turnover may incr the rate of L-carnitine biosynth.

Synthesis of carnitine begins with methylation of the amino acid L-lysine by S-adenosylmethionine (SAMe). Magnesium, vitamin C, iron, vitamins B3 and B6, and alpha-ketoglutarate - along with the cofactors responsible for creating SAMe (methionine, folic acid, vitamin B12, and betaine) - are all required for endogenous carnitine synthesis.

Unabsorbed L-carnitine is degraded by micro-organisms in the large intestine. Major metabolites identified are trimethylamine oxide in urine and gamma-butyrobetaine in feces.

Carnitine plays an indispensable role in fatty acid oxidation. Previous studies revealed that fetal carnitine is derived from the mother via transplacental transfer. Recent studies demonstrated the presence and importance of an active fatty acid oxidation system in the human placenta and in the human fetus. In view of these findings ... carnitine metabolism /was studied/ in the fetal-placental unit by measuring carnitine metabolites, intermediary metabolites of carnitine biosynthesis, as well as the activity of carnitine biosynthesis enzymes in human term placenta, cord blood and selected embryonic and fetal tissues (5-20 weeks of development). Placenta contained low but detectable activity of gamma-butyrobetaine dioxygenase. This enzyme, which was considered to be expressed only in kidney, liver and brain, catalyzes the last step in the carnitine biosynthesis pathway. In addition, ... human fetal kidney, liver and spinal cord already have the capacity to synthesize carnitine. The ability of the placenta and fetus to synthesize carnitine suggests that in circumstances when maternal carnitine supply is limited, carnitine biosynthesis by the fetal-placental unit may supply sufficient carnitine for placental and fetal metabolism. /Carnitine/

For more Metabolism/Metabolites (Complete) data for L-CARNITINE (7 total), please visit the HSDB record page.

After oral administration L-carnitine which is unabsorbed is metabolized in the gastrointestinal tract by bacterial microflora. Major metabolites include trimethylamine N-oxide and [3H]-gamma-butyrobetaine. Route of Elimination: Following a single intravenous dose, 73.1 +/- 16% of the dose was excreted in the urine during the 0-24 hour interval. Post administration of oral carnitine supplements, in addition to a high carnitine diet, 58-65% of the administered radioactive dose was recovered from urine and feces in 5-11 days. Half Life: 17.4 hours (elimination) following a single intravenous dose.

Associated Chemicals

DL-Carnitine;406-76-8

Wikipedia

Drug Warnings

... Oral L-carnitine at a dose of 1 g daily was administered for twelve days to six patients with end-stage renal disease undergoing hemodialysis thrice weekly. Pre-dialysis plasma concentrations of L-carnitine (mean +/- SD) increased significantly (P < 0.05) from day 1 (baseline; 32.4 +/- 6.1 uM) to day 8 (66.1 +/- 13.8 uM) remaining constant thereafter. Although plasma levels of trimethylamine remained unaltered, the pre-dialysis plasma concentrations of trimethylamine-N-oxide increased significantly (P < 0.05) from day 1 (289.1 +/- 236.1 microM) to day 12 (529.0 +/- 237.9 uM). The hemodialysis clearances for L-carnitine, trimethylamine and trimethylamine-N-oxide were 14.3 +/- 8.2, 14.1 +/- 10.6 and 12.4 +/- 5.4 L/h, respectively, indicating their efficient removal by dialysis. Oral administration of L-carnitine at a dose of 1 g daily increases plasma concentrations of this substance to physiological levels in patients with end-stage renal disease who are undergoing hemodialysis. However, concerns about the possible deleterious consequences of such a dosage regimen still remain given that plasma concentrations of trimethylamine-N-oxide were continually rising and approximately doubled in a two-week period.

... Patients with primary carnitine deficiency display alterations in the renal handling of L-carnitine and/or the transport of the compound into muscle tissue. Similarly, many forms of secondary carnitine deficiency, including some drug-induced disorders, arise from impaired renal tubular reabsorption. Patients with end-stage renal disease undergoing dialysis can develop a secondary carnitine deficiency due to the unrestricted loss of L-carnitine through the dialyser ...

The aim of our work was to test the influence of L-carnitine supplementation on secondary hyperparathyroidism and bone metabolism in hemodialyzed patients in a randomized study. Eighty-three chronically hemodialyzed patients were observed; 44 were supplemented with L-carnitine (15 mg/kg iv after each hemodialysis for 6 months), while 39 took placebo. Levels of free carnitine (CAR), calcium (Ca), inorganic phosphate (P), Ca x P product, parathormone (PTH), bone-specific alkaline phosphatase (b-ALP), osteocalcin (OC), and osteoprotegerin (OPG) were monitored. In comparison with pretreatment values, changes of some selected parameters occurred in the supplemented patients after 6 months (data are expressed as medians; NS, nonsignificant change): PTH, 186.0 vs. 135.5 ng/L (NS); b-ALP, 13.9 vs. 13.2 ug/L (P < 0.05); OC, 78.3 vs. 68.8 ug/L (NS); OPG, 144.0 vs. 182.0 ng/L (P < 0.05). In the controls, there were the following changes: PTH, 148.0 vs. 207.0 ng/L (NS); b-ALP, 15.2 vs. 13.2 ug/L (P < 0.05); OC, 62.7 vs. 79.8 ug/L (P < 0.05); OPG, 140.0 vs. 164.0 ng/L (NS). A significant correlation was found between CAR and OPG changes (r = 0.51, P < 0.001) in the supplemented patients. The supplementation led to a significant increase of serum OPG concentration. Nevertheless, ...only nonsignificant tendencies to correction of secondary hyperparathyroidism and reduction of bone turnover in hemodialyzed patients supplemented with L-carnitine /were observed/ in contrast to controls. At this point, the use of L-carnitine does not seem to be justified.

For more Drug Warnings (Complete) data for L-CARNITINE (9 total), please visit the HSDB record page.

Biological Half Life

Distribution: 0.585 hours; Elimination: 17.4 hours

... Half-life /in blood/ ca 15 hr ...

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: levocarnitine; matrix: pharmaceutical preparation (tablet); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 412 nm (emission) or ultraviolet detection at 250 nm; limit of detection: 1 pg

Analyte: levocarnitine; matrix: pharmaceutical preparation (tablet); procedure: high-performance liquid chromatography with fluorescence detection at 355 nm (excitation) and 420 nm (emission); limit of detection: 500 ng/mL

Analyte: levocarnitine; matrix: pharmaceutical preparation (injection solution, syrup, tablet); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 50 ug/mL

For more Analytic Laboratory Methods (Complete) data for L-CARNITINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: levocarnitine; matrix: blood (plasma); procedure: capillary electrophoresis with fluorescence detection at 320 nm (excitation) and 405 nm (emission); limit of detection: <1 uM

Analyte: levocarnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 340 nm (excitation) and 475 nm (emission); limit of detection: 240 nM

Analyte: levocarnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 248 nm (excitation) and 418 nm (emission); limit of detection: 5 uM

For more Clinical Laboratory Methods (Complete) data for L-CARNITINE (11 total), please visit the HSDB record page.

Interactions

... The effect of the anti-cancer drug carboplatin on plasma concentrations and urinary excretion of L-carnitine (LC) and its main ester, acetyl-L-carnitine (ALC), in cancer patients /was examined/. ... Treatment with carboplatin was associated with a marked urinary loss of LC and ALC, most likely due to inhibition of carnitine reabsorption in the kidney.

... The rats were divided into four groups: group 1, control (0.9% NaCl); group 2, doxorubicin (DOX) injection (7.5 mg/kg, i.v.); group 3, DOX plus low dose (40 mg/kg) L-carnitine; and group 4, DOX plus high dose (200 mg/kg) L-carnitine. L-carnitine was administered 1 h before doxorubicin injection and daily thereafter for 15 days. ... Rats in group 2 were associated with hypoalbuminemia, hyperlipidemia, high urinary excretion of protein and elevated plasma creatinine and urea nitrogen. The glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) decreased with increased renal vascular resistance (RVR). Kidney catalase (CAT) activity was decreased. In group 3 and 4, plasma triglyceride and cholesterol declined. L-carnitine improved renal functions by elevated GFR and ERPF and decreased plasma creatinine and urea nitrogen. The kidney CAT activity were increased significantly compared with group 2. From histopathological results, group 2 rats were found to have glomerular capillary dilation and tubular dilation. The lesions were less in group 3 and 4 rats...

... Recent literature documents no cases of allergic reactions or serious side effects associated with the administration of carnitine when given patients with acute ingestions of valproic acid. Other findings suggest that carnitine increases the survival rate of patients who develop valproic-acid-induced hepatotoxicity. Early intervention with iv rather than enteral L-carnitine was associated with the greatest hepatic survival. Isolated pediatric case reports show that carnitine administration may reverse toxic metabolic pathways but may not hasten clinical improvement. .../Carnitine/

For more Interactions (Complete) data for L-CARNITINE (17 total), please visit the HSDB record page.

Dates

Effects of l-carnitine supplementation in patients with childhood-onset epilepsy prescribed valproate

Akihisa Okumura, Mizuki Takagi, Shingo Numoto, Hideyuki Iwayama, Yoshiteru Azuma, Hirokazu KurahashiPMID: 34371461 DOI: 10.1016/j.yebeh.2021.108220

Abstract

The benefits of carnitine supplementation in patients treated with valproate (VPA) are not clear. Therefore, we retrospectively explored the benefits of carnitine supplementation by analyzing laboratory data.We measured the serum-free carnitine (FC), VPA, aspartate aminotransferase, alanine aminotransferase, amylase, and ammonia levels, and the platelet count, in 69 patients with childhood-onset epilepsy treated with VPA. Eight patients had received carnitine supplementation. The serum FC and acylcarnitine levels were measured using an enzyme cycling method. We compared laboratory values between patients with and without carnitine supplementation and analyzed the correlations between serum FC levels and laboratory values.

The serum FC levels were normal (median, 48.8 μmol/L; range: 41.9-68.3 μmol/L) in all eight patients with carnitine supplementation, but below normal in 32 of 61 patients without supplementation. The median serum amylase levels were lower in the patients with carnitine supplementation (median, 48 U/L; range: 27-149 U/L) than in those without (median, 7 U/L; range: 14-234 U/L). The platelet count and serum ammonia levels did not differ significantly between patients with and without supplementation. There was no significant correlation between the serum FC level and the platelet count, serum amylase level, or ammonia level.

Carnitine supplementation helps maintain serum FC levels in patients treated with VPA. The lower serum amylase levels in patients with carnitine supplementation may reflect protective effects of carnitine against latent pancreatic injury.

An Intriguing Case of Acute Left-Sided Weakness in a 4-Year-Old Boy

Luke Horton, Matthew Henry, Robert Conway, Banu KumarPMID: 34247546 DOI: 10.1177/00099228211030796

Abstract

Fasting hypoglycaemia secondary to carnitine deficiency: a late consequence of gastric bypass

Xin Chen, Brad Kimura, Jodi Nagelberg, Karen C McCowenPMID: 34281938 DOI: 10.1136/bcr-2021-241703

Abstract

Twelve years following gastric bypass surgery, a cachectic 69-year-old woman presented with both fasting and postprandial hypoglycaemia. Postprandial symptoms were relieved by dietary modification and acarbose, as is common in such cases. During a supervised fast, symptomatic hypoglycaemia occurred. Concurrent laboratory testing showed suppression of plasma insulin, c-peptide, proinsulin and insulin-like growth factor II. However, beta-hydroxybutyrate was also low, surprising given insulin deficiency. Elevated plasma free fatty acid (FFA) concentrations suggested that lipolysis was not impaired, making cachexia/malnutrition a less likely cause of hypoglycaemia. The apparent diagnosis was failure to counter-regulate-subsequent plasma carnitine measurements showed carnitine deficiency which presumably prevented FFA transport across mitochondrial membranes for ketogenesis. Repletion with high-dose oral carnitine supplements effected resolution of fasting hypoglycaemia.Increased plasma and milk short-chain acylcarnitine concentrations reflect systemic LPS response in mid-lactation dairy cows

Wei Xu, Sandra Grindler, Sven Dänicke, Jana Frahm, Ákos Kenéz, Korinna HuberPMID: 34318701 DOI: 10.1152/ajpregu.00072.2021

Abstract

Lipopolysaccharides (LPS) challenge the metabolic integrity of high-yielding dairy cows, activating the immune system and altering energy metabolism. Fatty acid oxidation, a major energy-gaining pathway, can be improved by supplementary carnitine, facilitating the transport of fatty acids into mitochondria. The metabolic response to the LPS challenge could alter both the plasma and the milk metabolome. Plasma and milk samples collected from cows treated with (= 27) or without (

= 27) dietary carnitine, before and after intravenous administration of LPS, were subjected to a targeted metabolomics analysis. Multivariate statistical analyses revealed that both plasma and milk metabolome changed in response to the LPS challenge in both the carnitine-supplemented and the control cows. Short-chain acylcarnitines (carbon chain length C2, C3, C4, and C5) and long-chain acylcarnitines (C14, C16, and C18) had the highest performance to indicate LPS response when testing the predictive power of single metabolites using receiver-operator characteristics (ROC) analysis. The maximum area under a ROC curve (AUC) was 0.93. Biogenic amines, including sarcosine, and amino acids such as glutamine and isoleucine had AUC > 0.80 indicating metabolic changes due to the LPS challenge. In summary, the metabolites involved in the LPS response were acylcarnitines C2 and C5, sarcosine, glutamine, and isoleucine in plasma, and acylcarnitines C4 and C5 in milk. The interrelationship of plasma and milk metabolome included correlation of acylcarnitines C2, C4, and C5 between plasma and milk.

The correlation of the serum level of L-carnitine with disease severity in patients with Amyotrophic lateral sclerosis

Payam Sarraf, Sama Bitarafan, Shahriar Nafissi, Davood Fathi, Faezeh Abaj, Zoya Asl Motallebnejad, Reza Teimouri, Kolsoom VahediPMID: 34119273 DOI: 10.1016/j.jocn.2021.05.017

Abstract

The relationship between reserve of L-carnitine and severity in patients with Amyotrophic lateral sclerosis (ALS) is not studied sufficiently. We decided to measure the serum levels of L-carnitine in patients and the relationship with ALS severity.This cross-sectional study evaluated the serum levels of L-carnitine in 30 patients with ALS (total-case) divided into two groups included 15 patients in the Oral-Fed (OF) group and 15 patients in the Enteral-Fed (EF) group, compared with 15 healthy people matched in age and sex in the control group. We measured the body mass index (BMI), daily intake of L-carnitine, amyotrophic lateral sclerosis functional rating scale (ALSFRS), and serum L-carnitine level in all participants and compared among groups.

Serum L-carnitine (p < 0.001) and BMI (p = 0.03) were significantly lower in the total-case group compared to the control group. Alternatively, the serum level of L-carnitine (p = 0.001), ALSFRS (p < 0.001), BMI (p = 0.007), and dietary L-carnitine intake (p = 0.002) were significantly higher in OF group compared with EF. Higher serum L-carnitine levels were associated with a higher score of ALSFRS (β = 0.46, P = 0.01) in the total-case group.

Our study's results showed that serum levels of L-carnitine were lower in patients with ALS in comparison to healthy people. Also, the lower serum level of L-carnitine was associated with the higher severity of the disease.

Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism

Karlis Vilks, Melita Videja, Marina Makrecka-Kuka, Martins Katkevics, Eduards Sevostjanovs, Aiga Grandane, Maija Dambrova, Edgars LiepinshPMID: 34208786 DOI: 10.3390/ijms22126470

Abstract

The accumulation of lipid intermediates may interfere with energy metabolism pathways and regulate cellular energy supplies. As increased levels of long-chain acylcarnitines have been linked to insulin resistance, we investigated the effects of long-chain acylcarnitines on key components of the insulin signalling pathway. We discovered that palmitoylcarnitine induces dephosphorylation of the insulin receptor (InsR) through increased activity of protein tyrosine phosphatase 1B (PTP1B). Palmitoylcarnitine suppresses protein kinase B (Akt) phosphorylation at Ser473, and this effect is not alleviated by the inhibition of PTP1B by the insulin sensitizer bis-(maltolato)-oxovanadium (IV). This result indicates that palmitoylcarnitine affects Akt activity independently of the InsR phosphorylation level. Inhibition of protein kinase C and protein phosphatase 2A does not affect the palmitoylcarnitine-mediated inhibition of Akt Ser473 phosphorylation. Additionally, palmitoylcarnitine markedly stimulates insulin release by suppressing Akt Ser473 phosphorylation in insulin-secreting RIN5F cells. In conclusion, long-chain acylcarnitines activate PTP1B and decrease InsR Tyr1151 phosphorylation and Akt Ser473 phosphorylation, thus limiting the cellular response to insulin stimulation.Plasma methionine metabolic profile is associated with longevity in mammals

N Mota-Martorell, M Jové, R Berdún, R PamplonaPMID: 34117367 DOI: 10.1038/s42003-021-02254-3

Abstract

Methionine metabolism arises as a key target to elucidate the molecular adaptations underlying animal longevity due to the negative association between longevity and methionine content. The present study follows a comparative approach to analyse plasma methionine metabolic profile using a LC-MS/MS platform from 11 mammalian species with a longevity ranging from 3.5 to 120 years. Our findings demonstrate the existence of a species-specific plasma profile for methionine metabolism associated with longevity characterised by: i) reduced methionine, cystathionine and choline; ii) increased non-polar amino acids; iii) reduced succinate and malate; and iv) increased carnitine. Our results support the existence of plasma longevity features that might respond to an optimised energetic metabolism and intracellular structures found in long-lived species.Reinforcing one-carbon metabolism via folic acid/Folr1 promotes β-cell differentiation

Christos Karampelias, Habib Rezanejad, Mandy Rosko, Likun Duan, Jing Lu, Laura Pazzagli, Philippe Bertolino, Carolyn E Cesta, Xiaojing Liu, Gregory S Korbutt, Olov AnderssonPMID: 34099692 DOI: 10.1038/s41467-021-23673-0